molecular formula C19H18ClFN2O3 B12878551 (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate CAS No. 104029-66-5

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate

Cat. No.: B12878551
CAS No.: 104029-66-5
M. Wt: 376.8 g/mol
InChI Key: IGAFXBFJUFBXHM-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate is a complex organic compound with the molecular formula C19H18ClFN2O3. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole coreThe reaction conditions often include the use of solvents like methanol and catalysts such as potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Scientific Research Applications

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against various cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: Compared to these similar compounds, Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate exhibits unique properties due to the presence of the butylcarbamate moiety and the specific substitution pattern on the benzoxazole ring. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

104029-66-5

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-butylcarbamate

InChI

InChI=1S/C19H18ClFN2O3/c1-2-3-11-22-19(24)26-17(16-12(20)7-6-8-13(16)21)18-23-14-9-4-5-10-15(14)25-18/h4-10,17H,2-3,11H2,1H3,(H,22,24)

InChI Key

IGAFXBFJUFBXHM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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